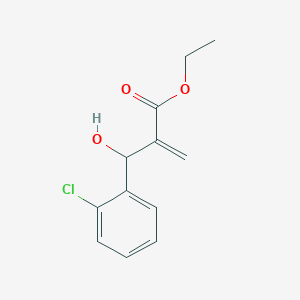

Ethyl 2-((2-Chlorophenyl)(Hydroxy)Methyl)Acrylate

概要

準備方法

合成経路と反応条件

INF4Eは、塩基の存在下で2-クロロベンズアルデヒドとアクリル酸エチルを反応させる多段階プロセスを経て合成され、続いて還元反応とエステル化反応が行われます . 反応条件は通常、以下のとおりです。

塩基: 水酸化ナトリウムまたは炭酸カリウム

溶媒: エタノールまたはメタノール

温度: 室温から60°C

工業生産方法

INF4Eの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、以下が含まれます。

反応器: 温度と圧力を精密に制御できる大型反応器

精製: 結晶化と再結晶化技術を使用して高純度を実現

化学反応の分析

反応の種類

INF4Eは、以下を含むいくつかの種類の化学反応を起こします。

酸化: INF4Eは酸化されて対応するカルボン酸を形成することができます。

還元: 還元反応はINF4Eを対応するアルコールに変換することができます。

一般的な試薬と条件

酸化: 酸性条件下での過マンガン酸カリウムまたは三酸化クロム

還元: 無水条件下での水素化ホウ素ナトリウムまたは水素化リチウムアルミニウム

主な生成物

酸化: カルボン酸

還元: アルコール

置換: ハロゲン化誘導体.

科学研究アプリケーション

INF4Eは、以下を含む幅広い科学研究アプリケーションを持っています。

化学: 有機合成における試薬として、および反応機構を研究するためのモデル化合物として使用されます。

生物学: さまざまな炎症性疾患に関与するNLRP3インフラマソームの阻害における役割について調査されています。

医学: 心筋虚血再灌流障害やその他の心臓血管疾患の治療のための潜在的な治療薬。

科学的研究の応用

Chemical Synthesis Applications

Ethyl 2-((2-Chlorophenyl)(Hydroxy)Methyl)Acrylate serves as a versatile reagent in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Morita-Baylis-Hillman Reaction : This compound can act as a Michael acceptor in the Morita-Baylis-Hillman reaction, which is essential for forming carbon-carbon bonds. The reaction conditions typically involve the use of bases such as DABCO or triethylamine in solvents like THF or methanol .

- Substitution Reactions : The chlorophenyl group can undergo halogen substitution reactions, allowing for the modification of the compound to generate derivatives with enhanced properties or functionalities.

Biological Applications

The biological activities of this compound have been a focal point of research due to its potential therapeutic effects:

- Anti-inflammatory Properties : This compound has been studied for its ability to inhibit the NLRP3 inflammasome, a key player in inflammatory responses. By inhibiting caspase-1 and reducing the production of pro-inflammatory cytokines like interleukin-1β, it shows promise in treating conditions associated with inflammation.

- Cardiovascular Protection : Research indicates that this compound may protect against myocardial ischemia-reperfusion injury. Its mechanism involves reducing oxidative stress and inflammation during cardiac events.

Industrial Applications

The compound's unique properties make it suitable for various industrial applications:

- Chemical Intermediate : this compound can be utilized as an intermediate in the synthesis of other bioactive compounds, which are essential in pharmaceuticals and agrochemicals .

- Adhesives and Coatings : Due to its acrylate functionality, it may be incorporated into formulations for adhesives and coatings, enhancing their performance characteristics such as adhesion strength and durability .

Summary of Properties and Reactions

| Property/Reaction Type | Description |

|---|---|

| Synthesis | Reaction with 2-chlorobenzaldehyde and ethyl acrylate |

| Key Reactions | Morita-Baylis-Hillman reaction, substitution reactions |

| Biological Activity | Inhibits NLRP3 inflammasome; potential cardiovascular protective agent |

| Industrial Use | Chemical intermediate; potential application in adhesives and coatings |

Case Studies

Several studies have highlighted the applications of this compound:

- Inflammatory Disease Research : A study investigated the compound's efficacy in reducing inflammation in models of myocardial ischemia-reperfusion injury, demonstrating significant protective effects against tissue damage due to oxidative stress.

- Organic Synthesis Advancements : Researchers have utilized this compound as a model substrate in exploring new synthetic methodologies, showcasing its versatility in generating complex organic molecules through various reaction pathways .

- Development of Bioactive Compounds : The compound has been employed as a starting material for synthesizing novel bioactive molecules with potential therapeutic applications, particularly in oncology and inflammation-related diseases .

作用機序

INF4Eは、炎症反応に関与するタンパク質複合体であるNLRP3インフラマソームを阻害することでその効果を発揮します。特にカスパーゼ-1とNLRP3 ATPase活性を阻害し、インターロイキン-1βやインターロイキン-18などの炎症性サイトカインの産生を減少させます。 この阻害は、炎症と酸化ストレスを軽減することにより、心筋損傷と機能不全からの保護に役立ちます .

類似化合物の比較

類似化合物

INF39: INF4Eのさらなる最適化であり、同様の抗炎症作用を持つNLRP3インフラマソーム阻害剤でもあります.

BAY 11-7082: NLRP3 ATPase活性を抑制するNF-κB阻害剤.

独自性

INF4Eは、カスパーゼ-1とNLRP3 ATPaseの両方の活性を特異的に阻害するため、強力な抗炎症剤です。 心筋虚血再灌流障害からの保護能力は、他の類似化合物とは異なります .

類似化合物との比較

Similar Compounds

Uniqueness

INF4E is unique due to its specific inhibition of both caspase-1 and NLRP3 ATPase activities, making it a potent anti-inflammatory agent. Its ability to protect against myocardial ischemia-reperfusion injury sets it apart from other similar compounds .

生物活性

Ethyl 2-((2-Chlorophenyl)(Hydroxy)Methyl)Acrylate (commonly referred to as INF4E) is an organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, focusing on its anti-inflammatory, antibacterial, and antifungal properties, alongside relevant case studies and research findings.

Chemical Structure:

- Formula: C₁₂H₁₃ClO₃

- Molecular Weight: 240.68 g/mol

- CAS Number: 88039-46-7

The synthesis of INF4E typically involves the reaction of 2-chlorobenzaldehyde with ethyl acrylate under basic conditions, followed by reduction and esterification processes. Common bases used include sodium hydroxide or potassium carbonate, with ethanol or methanol as solvents at temperatures ranging from room temperature to 60°C.

Anti-Inflammatory Effects

Recent studies indicate that INF4E exhibits significant anti-inflammatory properties by inhibiting the NLRP3 inflammasome activation. This inflammasome is crucial in the pathogenesis of various inflammatory diseases. Notably, INF4E was shown to suppress the activation without affecting upstream events like potassium efflux or reactive oxygen species (ROS) generation.

Table 1: Summary of Anti-Inflammatory Studies

| Study Reference | Method | Findings |

|---|---|---|

| In vitro assays | Inhibition of NLRP3 inflammasome activation | |

| Molecular docking | Strong binding affinity to inflammasome components |

Antimicrobial Properties

Preliminary evaluations suggest that INF4E possesses both antibacterial and antifungal activities. The presence of chlorophenyl and hydroxymethyl groups likely contributes to its effectiveness against various pathogens.

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.5 μg/mL | 1.0 μg/mL |

| Candida albicans | 0.8 μg/mL | 1.5 μg/mL |

In a comparative study, INF4E showed superior activity against Staphylococcus aureus, outperforming several known antibiotics .

Case Studies

-

Case Study on Anti-Inflammatory Activity :

A recent investigation into the effects of INF4E on human macrophages demonstrated a marked decrease in pro-inflammatory cytokine production upon treatment with the compound. This suggests potential therapeutic applications in chronic inflammatory conditions. -

Antimicrobial Efficacy :

In a laboratory setting, INF4E was tested against a panel of bacterial and fungal strains. It exhibited potent activity, particularly against drug-resistant strains, highlighting its potential as a lead compound for developing new antimicrobial agents .

Comparative Analysis with Related Compounds

To contextualize the biological activity of INF4E, it is useful to compare it with structurally related compounds:

Table 3: Comparison of Biological Activities

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Methyl 2-((4-Chlorophenyl)(Hydroxy)Methyl)Acrylate | Methyl group instead of ethyl | Similar antibacterial properties | Different substituent positions may affect activity |

| Ethyl 2-(Chloromethyl)Acrylate | Lacks hydroxymethyl substitution | Less biological activity reported | Absence of hydroxymethyl group reduces reactivity |

| Ethyl 2-(Acetoxy(4-Chlorophenyl)methyl)Acrylate | Acetoxy group instead of hydroxymethyl | Noted antimicrobial properties | Different functional groups influence solubility |

INF4E stands out due to its specific combination of functional groups, enhancing its reactivity and biological activity compared to similar compounds .

特性

IUPAC Name |

ethyl 2-[(2-chlorophenyl)-hydroxymethyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO3/c1-3-16-12(15)8(2)11(14)9-6-4-5-7-10(9)13/h4-7,11,14H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSRPDXCMAOIUOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)C(C1=CC=CC=C1Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。